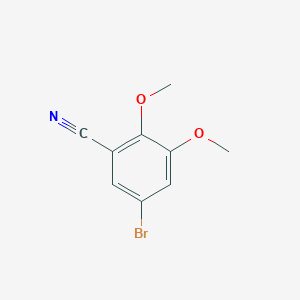

5-Bromo-2,3-dimethoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLPEHVFBDYXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627570 | |

| Record name | 5-Bromo-2,3-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-73-9 | |

| Record name | 5-Bromo-2,3-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Nitriles and Dimethoxybenzene Derivatives in Chemical Research

Aryl nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are a cornerstone of organic chemistry. The nitrile group is highly polarized, making the carbon atom susceptible to nucleophilic attack, which allows for a diverse range of chemical transformations. fiveable.me This reactivity is crucial for synthesizing a wide array of compounds. fiveable.me Nitriles are recognized as important functional groups in medicinal chemistry, with over 70 approved drugs featuring this moiety. nih.gov Their incorporation into drug candidates can enhance binding affinity to targets, improve pharmacokinetic profiles, and even reduce drug resistance. nih.gov The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the aromatic ring, facilitating interactions such as π-π stacking with biological targets. nih.gov

Dimethoxybenzene derivatives are another class of compounds with widespread applications, particularly in pharmaceutical and materials science. nih.govnih.govresearchgate.net These compounds, featuring two methoxy (B1213986) (-OCH3) groups on a benzene (B151609) ring, are found in numerous natural products and exhibit a range of biological activities. nih.gov Their thermodynamic stability is a key advantage for pharmaceutical applications. nih.govnih.govresearchgate.net The position of the methoxy groups on the benzene ring can influence the molecule's electronic properties, making some derivatives more nucleophilic and others more electrophilic. nih.govnih.govresearchgate.net This tunability is valuable in the design of new therapeutic agents and functional materials. nih.govnih.gov For instance, 1,4-dimethoxybenzene (B90301) is used in perfumes and as an intermediate in the synthesis of pharmaceuticals like methoxamine. wikipedia.org

An Overview of Brominated Aromatic Scaffolds in Advanced Organic Synthesis

Brominated aromatic compounds are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The bromine atom serves as a versatile functional handle, enabling a wide variety of transformations. sci-hub.senih.gov Bromination is a fundamental reaction in organic synthesis, allowing for the introduction of bromine into molecules through various mechanisms, including electrophilic aromatic substitution and radical reactions. youtube.com

The presence of a bromine atom on an aromatic ring makes it a key precursor for numerous powerful reactions, most notably cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) and nucleophilic aromatic substitutions. researchgate.net These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to selectively introduce and then transform a bromo group provides a strategic advantage in the multi-step synthesis of target molecules. While molecular bromine is a classic brominating agent, its hazardous nature has spurred the development of safer, solid bromine carriers. sci-hub.senih.gov

The Research Landscape and Strategic Importance of 5 Bromo 2,3 Dimethoxybenzonitrile As a Synthetic Intermediate

Direct Bromination Strategies of Dimethoxybenzonitrile Precursors

Direct bromination of an existing benzonitrile (B105546) core represents a common and efficient approach to introduce a bromine atom onto the aromatic ring. The regioselectivity of this reaction is crucial and is often directed by the existing substituents on the ring.

Regioselective Bromination Approaches (e.g., N-bromosuccinimide (NBS) applications)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic aromatic bromination. wikipedia.orgmissouri.edu It offers a milder and more selective alternative to elemental bromine, often leading to higher yields and fewer side products. missouri.eduwku.edu The regioselectivity of NBS bromination is influenced by the solvent and the electronic nature of the substituents on the aromatic ring. missouri.edunih.gov For electron-rich aromatic compounds, such as dimethoxybenzonitriles, the reaction proceeds readily. missouri.edu The use of acetonitrile (B52724) as a solvent has been shown to enhance the polarization of the N-Br bond in NBS, leading to improved reaction rates and regioselectivity. wku.edu In some cases, photochemical methods using UV irradiation can facilitate the bromination with NBS at ambient temperatures without the need for a catalyst. researchgate.net

Table 1: Examples of NBS Bromination of Aromatic Compounds

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Acetanilide | NBS | Acetonitrile | Catalytic HCl | 4'-Bromoacetanilide | High | youtube.com |

| Compound 17 | NBS | Acetonitrile | 60 °C, 2 h | Brominated product | - | nih.gov |

| Compound 21 | NBS | Acetonitrile | 0 °C, 0.5 h | Compound 22a | 92% | nih.gov |

| Phenols, anilines, etc. | NBS | DMF | - | para-Brominated products | High para-selectivity | missouri.edu |

This table is illustrative and not exhaustive of all NBS bromination reactions.

In situ Bromine Generation Techniques

To circumvent the hazards associated with handling elemental bromine, methods involving the in situ generation of bromine have been developed. google.comrsc.org One such method involves the use of a bromide-bromate couple in the presence of an acid to generate bromine (Br₂) and hypobromous acid (BrOH) in the reaction mixture. rsc.org Another approach utilizes a NaBrO₃/HBr system, which can be optimized for continuous flow processes, offering high efficiency and improved mass utilization. rsc.org These techniques are not only safer but also align with the principles of green chemistry by minimizing the use of hazardous reagents. google.comrsc.org

Conversion of Substituted Benzaldehydes to Benzonitriles

An alternative synthetic pathway to this compound involves the transformation of a corresponding substituted benzaldehyde (B42025). This approach is particularly useful when the desired benzaldehyde is readily available.

Transformation of 5-Bromo-2,3-dimethoxybenzaldehyde (B184988) to this compound

The direct conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. While specific literature detailing the direct conversion of 5-Bromo-2,3-dimethoxybenzaldehyde to the corresponding nitrile was not prevalent in the search results, this transformation is a standard procedure in organic chemistry.

Cyanation Reactions of Bromoarenes as Precursors

The cyanation of aryl bromides is a powerful method for introducing a nitrile group onto an aromatic ring. This can be achieved through various catalytic systems. One modern approach involves an organophotoredox-catalyzed cyanation of bromoarenes. rsc.org This method utilizes a photocatalyst, such as 4CzIPN, and a cyanide source, like tosyl cyanide (TsCN), under visible light irradiation. rsc.org Another strategy employs an iridium-catalyzed borylation of the arene followed by cyanation of the resulting arylboronate ester. amazonaws.com These methods offer mild reaction conditions and tolerate a range of functional groups.

Table 2: Examples of Cyanation Reactions of Bromoarenes

| Starting Material | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |

| 1-bromo-2,4-dimethoxybenzene | TsCN | 4CzIPN, K₃PO₄, (TMS)₃SiOH, blue LEDs | 2,4-Dimethoxybenzonitrile | - | rsc.org |

| 1-bromo-3-methoxybenzene | - | [Ir(cod)OMe]₂, dtbpy, then cyanation | 3-bromo-5-methoxybenzonitrile | - | amazonaws.com |

| 6-Chloropurines | KCN / Bu₄NCN | Sₙ2Ar | Cyanated purines | - | nih.gov |

| 6-Chloropurines | Zn(CN)₂ | Palladium catalysis | Cyanated purines | - | nih.gov |

This table provides examples of different cyanation methodologies.

Indirect Nitrile Formation from Aldehydes (e.g., via oxime intermediates)

Aldehydes can be indirectly converted to nitriles through the formation of an intermediate oxime, which is then dehydrated. While the search results did not provide a specific example for the synthesis of this compound via an oxime intermediate, this is a well-established two-step process in organic synthesis. The aldehyde is first reacted with hydroxylamine (B1172632) to form the aldoxime, which is subsequently treated with a dehydrating agent to yield the nitrile.

Multi-step Synthetic Sequences for Functionalized Dimethoxybenzonitriles

The synthesis of functionalized dimethoxybenzonitriles, including the target compound this compound, often involves multi-step reaction pathways. These sequences allow for the strategic introduction and modification of various functional groups on the benzonitrile core.

A common starting material for these syntheses is 2,3-dimethoxybenzaldehyde (B126229). One documented approach involves the bromination of 2,3-dimethoxybenzaldehyde to yield 5-bromo-2,3-dimethoxybenzaldehyde. sbq.org.br This intermediate can then be converted to the corresponding nitrile. Another strategy begins with o-vanillin, which undergoes bromination to form 5-bromo-2-hydroxy-3-methoxybenzaldehyde. sbq.org.br Subsequent methylation of the hydroxyl group furnishes the 5-bromo-2,3-dimethoxybenzaldehyde intermediate. sbq.org.br

Furthermore, multi-step syntheses are crucial for creating a variety of substituted dimethoxybenzonitriles. For instance, the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a precursor to the drug ivabradine, starts from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and involves a three-step process. google.com Such multi-step approaches, while sometimes lengthy, offer the flexibility to build a diverse library of functionalized benzonitriles for various research applications. youtube.comyoutube.com

A generalized multi-step sequence for preparing a related compound, 5-bromo-1,2,3-trimethoxybenzene (B181038), highlights a common synthetic logic. The process can begin with the nitration of a precursor, followed by methylation, reduction of the nitro group, diazotization, and subsequent hydrolysis and bromination steps. google.com This systematic approach allows for precise control over the substitution pattern of the aromatic ring.

Table 1: Exemplary Multi-step Synthesis of a Functionalized Dimethoxybenzaldehyde

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | o-Vanillin | Bromine, Sodium Acetate, Acetic Acid | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 97 | sbq.org.br |

| 2 | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Methyl Iodide | 5-bromo-2,3-dimethoxybenzaldehyde | - | sbq.org.br |

Yield for the second step is not specified in the provided source.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, often providing more efficient and selective routes to target molecules. In the context of this compound synthesis, catalytic methods can offer advantages over traditional stoichiometric reactions.

While direct catalytic bromination of 2,3-dimethoxybenzonitrile (B1346029) is a potential route, the literature also describes catalytic methods for analogous transformations. For example, a transition-metal-free decarboxylative bromination of aromatic carboxylic acids has been developed, which could be conceptually applied to a corresponding dimethoxybenzoic acid precursor. rsc.org

Another relevant catalytic approach involves the use of a phase-transfer catalyst. Although not directly for the target nitrile, the synthesis of 5-bromo-1,2,3-trimethoxybenzene has been attempted using 10-methyl-9-mesitylacridinium perchlorate (B79767) as a photocatalyst, though this specific catalyst was noted to be expensive. google.com

The direct bromination of 2-methoxybenzonitrile (B147131) to 5-bromo-2-methoxybenzonitrile (B137507) has been achieved under irradiation with a tungsten lamp, which acts as a catalyst for the reaction. guidechem.com This suggests that light-induced or other catalytic bromination methods could be viable for the synthesis of this compound.

Table 2: Catalytic Bromination Example

| Substrate | Brominating Agent | Catalyst/Condition | Product | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-methoxybenzonitrile | Bromine | 150 W tungsten lamp | 5-Bromo-2-methoxybenzonitrile | 89.2 (crude) | guidechem.com |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Selectivity: A key challenge in the synthesis of this compound is achieving the desired regioselectivity. The methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing. Therefore, direct bromination of 2,3-dimethoxybenzonitrile could potentially lead to a mixture of isomers. The choice of brominating agent (e.g., N-bromosuccinimide vs. bromine) and reaction conditions can influence the selectivity. For instance, the bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) yields the 6-bromo isomer, not the desired 5-bromo isomer. sbq.org.br This highlights the importance of carefully selecting the synthetic strategy to control the position of bromination.

Scalability: For industrial applications, scalability is a critical consideration. Routes that utilize expensive reagents, such as certain catalysts, may not be suitable for large-scale production. google.com Similarly, reactions that require cryogenic conditions or specialized equipment can be difficult to scale up. The ideal route would involve readily available, inexpensive starting materials and reagents, and robust reaction conditions that are amenable to large-scale reactors. Some patented methods for related compounds aim for low cost, high yield, and environmental friendliness to ensure suitability for industrial production. google.com

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this type of reaction, a nucleophile displaces the halide from the aromatic ring. The feasibility of SNAr reactions is heavily influenced by the electronic properties of the aromatic ring. Typically, the presence of electron-withdrawing groups is required to sufficiently activate the ring towards nucleophilic attack.

In the case of this compound, the benzene ring is substituted with two electron-donating methoxy groups, which generally deactivate the ring towards traditional SNAr reactions. However, the bromine atom can be substituted by strong nucleophiles under specific conditions, often requiring high temperatures or the use of potent, nitrogen-based nucleophiles. For instance, the displacement of the bromine by an amino group can be a key step in the synthesis of various biologically active heterocyclic compounds. These reactions often proceed via complex mechanisms that may involve the formation of highly reactive intermediates.

While direct SNAr on this compound is less common due to the electronic nature of the substituents, related transformations under transition-metal catalysis, such as the Buchwald-Hartwig amination, provide a more versatile and widely applied route to achieve the substitution of the bromine atom with nitrogen nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

The bromine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the general low toxicity of the boron-based reagents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

In a representative application, this compound can be coupled with various arylboronic acids to synthesize 5-aryl-2,3-dimethoxybenzonitrile derivatives. These products are often intermediates in the synthesis of compounds with significant biological activity.

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|

This table represents a typical, generalized Suzuki-Miyaura reaction protocol. Specific yields for this exact transformation may vary based on detailed experimental conditions.

The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. A related and highly useful transformation is the Heck carbonylation, where carbon monoxide is incorporated to form an acyl derivative. For this compound, a palladium-catalyzed carbonylation reaction in the presence of an alcohol would lead to the formation of the corresponding methyl ester, 5-cyano-2,3-dimethoxybenzoate. This transformation provides a direct route to introduce a carbonyl group, which can be further manipulated.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene or carbon monoxide, and subsequent elimination steps to yield the final product.

Beyond Suzuki and Heck reactions, the aryl bromide of this compound is amenable to other important palladium-catalyzed transformations. One such reaction is the cyanation of the aryl bromide, which would yield 2,3-dimethoxybenzene-1,5-dinitrile. This reaction can be achieved using various cyanide sources, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst.

Another significant process is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is exceptionally broad in scope and allows for the synthesis of a wide array of arylamines, which are prevalent in pharmaceuticals.

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

The reduction of the nitrile group is a common and important transformation. Catalytic hydrogenation is a frequently employed method for the reduction of nitriles to primary amines. This is typically carried out using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. The reaction proceeds through an imine intermediate, which is further reduced to the amine.

For this compound, the selective reduction of the nitrile group without affecting the aryl bromide can be challenging and may require careful selection of the catalyst and reaction conditions. Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used to achieve the reduction to the corresponding aminomethyl derivative, (5-bromo-2,3-dimethoxyphenyl)methanamine.

Table 2: Example of Nitrile Reduction

| Starting Material | Reducing Agent | Solvent | Product |

|---|

This table illustrates a standard chemical transformation for nitrile reduction.

Hydrolysis and Other Nitrile Derivatization Reactions

The nitrile functional group in this compound is a versatile handle for synthetic transformations, most notably hydrolysis to yield carboxylic acids or amides. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Under strong acidic or basic conditions and with the application of heat, the nitrile group can be fully hydrolyzed. The reaction proceeds through an amide intermediate, 5-bromo-2,3-dimethoxybenzamide, which can be isolated under milder conditions. The final hydrolysis product is 5-bromo-2,3-dimethoxybenzoic acid. libretexts.org

Beyond hydrolysis, the nitrile group can undergo a variety of other derivatization reactions. For instance, reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiH), would yield the corresponding primary amine, (5-bromo-2,3-dimethoxyphenyl)methanamine. Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents, which attack the electrophilic nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate leads to the formation of a ketone.

The following table summarizes potential derivatization reactions starting from the nitrile group of this compound.

Table 1: Potential Nitrile Derivatization Reactions

| Reagent(s) | Intermediate | Final Product | Product Name |

|---|---|---|---|

| H₂O, H⁺ or OH⁻, Δ (mild) | - | 5-Bromo-2,3-dimethoxybenzamide | 5-Bromo-2,3-dimethoxybenzamide |

| H₂O, H⁺ or OH⁻, Δ (strong) | 5-Bromo-2,3-dimethoxybenzamide | 5-Bromo-2,3-dimethoxybenzoic acid | 5-Bromo-2,3-dimethoxybenzoic acid |

| 1. LiAlH₄; 2. H₂O | - | (5-Bromo-2,3-dimethoxyphenyl)methanamine | (5-Bromo-2,3-dimethoxyphenyl)methanamine |

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para). msu.edu

In this compound, the benzene ring is decorated with three substituents: two methoxy groups (-OCH₃), a bromo group (-Br), and a nitrile group (-CN) attached to the ring. The directing effects of these groups must be considered collectively to predict the site of further substitution.

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via a resonance effect. libretexts.org

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director due to both inductive and resonance electron-withdrawal.

The positions available for substitution on the this compound ring are C4 and C6. The combined directing influences of the existing substituents will determine the reactivity at these sites.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | C2 | +R >> -I | Activating | Ortho, Para |

| -OCH₃ | C3 | +R >> -I | Activating | Ortho, Para |

| -Br | C5 | -I > +R | Deactivating | Ortho, Para |

Chemo- and Regioselectivity in Multi-Functionalized Reaction Systems

The presence of multiple reactive sites in this compound—the nitrile group, the C-Br bond, and the aromatic ring—raises questions of chemoselectivity and regioselectivity. The outcome of a given reaction is highly dependent on the reagents and conditions employed.

Chemoselectivity: The choice of reagent determines which functional group will react. For example, electrophilic reagents in the presence of a Lewis acid (e.g., Br₂/FeBr₃ for bromination) will preferentially attack the activated aromatic ring. lumenlearning.com Conversely, conditions for nitrile hydrolysis (strong acid or base with heat) will target the -CN group specifically. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) would likely occur at the C-Br bond, leaving the other functional groups intact under appropriate conditions.

Regioselectivity in Electrophilic Aromatic Substitution: The primary challenge in predicting regioselectivity for EAS is to determine which of the two available positions, C4 or C6, is more activated.

Attack at C4: This position is ortho to the C3-methoxy group and para to the C1-nitrile group (which directs meta, thus deactivating this position). It is also meta to the C2-methoxy and C5-bromo groups.

Attack at C6: This position is ortho to the C1-nitrile group (deactivated), ortho to the C5-bromo group, and para to the C2-methoxy group.

The directing effects of the substituents are not simply additive. The two methoxy groups strongly activate the ring. The C2-methoxy group strongly activates the C6 position (its para position), and the C3-methoxy group activates the C4 position (its ortho position). However, the C6 position is adjacent to the bulky bromine atom at C5 and the nitrile at C1, which may introduce steric hindrance. The C4 position is adjacent to the C3-methoxy group and the C5-bromo group. The powerful activating, para-directing effect of the C2-methoxy group is likely to be a dominant factor, favoring substitution at the C6 position, despite potential steric hindrance and deactivation from the adjacent nitrile group. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position.

Kinetic and Mechanistic Studies of this compound Reactions

Mechanism of Nitrile Hydrolysis: The hydrolysis of the nitrile group proceeds via a two-stage mechanism. libretexts.org In acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon. A water molecule then attacks this carbon, and after proton transfers, a tautomeric equilibrium is established with the amide intermediate. Further hydrolysis of the amide, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water, leads to the formation of a tetrahedral intermediate which collapses to release ammonia (B1221849) (or an ammonium (B1175870) ion) and the carboxylic acid. libretexts.org

Mechanism of Electrophilic Aromatic Substitution: EAS reactions proceed through a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the aromatic ring, forming a C-E bond and a carbocation intermediate. The stability of this intermediate is key to the reaction rate and regioselectivity. The positive charge is delocalized across the ring through resonance. For substitution on this compound, the methoxy groups can effectively stabilize the positive charge of the arenium ion via resonance, particularly when the attack is at the ortho or para positions relative to them.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile. This step is fast and restores the aromaticity of the ring, yielding the final substituted product. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,3 Dimethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 5-Bromo-2,3-dimethoxybenzonitrile would be expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the nitrile group and the bromine atom, as well as the electron-donating effect of the methoxy groups. The two aromatic protons are in different chemical environments and would therefore be expected to appear as distinct signals. The protons of the two methoxy groups would also likely have slightly different chemical shifts due to their different proximity to the other substituents on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms due to the lack of symmetry in the molecule. The carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles, typically around 115-120 ppm. The aromatic carbons would resonate in the region of approximately 110-160 ppm, with the carbons directly attached to the electron-withdrawing bromine and nitrile groups and the electron-donating methoxy groups showing characteristic shifts. The carbon atoms of the two methoxy groups would be found in the upfield region, generally between 55 and 65 ppm.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CN | ~115-120 |

| C-Br | ~110-120 |

| C-OCH₃ (C2) | ~150-160 |

| C-OCH₃ (C3) | ~145-155 |

| Aromatic CH | ~115-130 |

| OCH₃ | ~55-65 |

Note: The table presents expected chemical shift ranges based on typical values for similar functional groups and substituted benzenes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show a correlation between the two aromatic protons, confirming their neighboring positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the signals for the aromatic CH carbons and the methoxy carbons to their corresponding proton signals.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS) Applications

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₈BrNO₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HR-MS can confirm the elemental composition of the molecule by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the region of 1200-1300 cm⁻¹ (asymmetric stretching) and 1000-1100 cm⁻¹ (symmetric stretching). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

For comparison, a study on the related compound 5-Bromo-2-methoxybenzonitrile (B137507) reported C-Br stretching and bending vibrations in the range of 876-665 cm⁻¹ and 310-126 cm⁻¹ respectively. beilstein-journals.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N Stretch | 2220 - 2240 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O Stretch (Methoxy) | 1200 - 1300 |

| Symmetric C-O Stretch (Methoxy) | 1000 - 1100 |

| C-Br Stretch | 500 - 700 |

Note: This table provides expected absorption ranges for the key functional groups.

Computational Chemistry and Theoretical Studies on 5 Bromo 2,3 Dimethoxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For a molecule like 5-bromo-2,3-dimethoxybenzonitrile, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. orientjchem.orgresearchgate.net

A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.govresearchgate.net Such calculations yield valuable electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. nih.gov This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. nih.gov

While specific DFT studies on this compound are not extensively published, the methodologies are well-established from research on similar compounds like 5-bromo-2-methoxybenzonitrile (B137507) and other substituted benzonitriles. orientjchem.orgresearchgate.net These studies confirm that DFT is a reliable method for predicting the geometric and electronic properties of such aromatic systems. orientjchem.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide significant insights into its conformational flexibility, particularly the rotation of the two methoxy (B1213986) groups. By simulating the molecule's dynamics, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can observe how it interacts with solvent molecules. This is crucial for understanding its solubility and how the solvent might influence its behavior in a reaction. The Automated Topology Builder (ATB) and Repository is one resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique has been applied to a vast range of organic molecules, including those with similar functional groups, to explore their dynamic behavior and interactions in different environments. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential in drug discovery for predicting the activity of new, unsynthesized derivatives.

A QSAR study has been performed on a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which contain the core structure of this compound. researchgate.net The study aimed to identify the key physicochemical properties responsible for the binding affinity of these compounds to dopamine (B1211576) D₂ and D₃ receptors. researchgate.net

The research found that lipophilicity, molecular refractivity, and hydration energy were significant parameters influencing the binding affinity. researchgate.net The resulting QSAR models showed a high statistical significance, indicating their predictive power. researchgate.net This information is highly valuable for guiding the synthesis of new derivatives with potentially enhanced therapeutic activity.

Table 1: Key Findings from QSAR Study on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues researchgate.net

| Receptor | Key Physicochemical Parameters | Statistical Significance |

| Dopamine D₂ | Lipophilicity, Molecular Refractivity, Hydration Energy | >99.9% |

| Dopamine D₃ | Lipophilicity, Molecular Refractivity, Volume | >99.8% |

This table summarizes the findings from the QSAR analysis, highlighting the physicochemical properties that govern the binding affinity of derivatives containing the 5-bromo-2,3-dimethoxyphenyl moiety to dopamine receptors.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides methods for the accurate prediction of spectroscopic data, which is essential for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is a reliable approach for calculating ¹H and ¹³C NMR spectra. nih.gov

These calculations can be performed in a simulated solvent to more closely mimic experimental conditions. nih.gov Comparing the predicted NMR spectra with experimental data helps to confirm the proposed structure of a synthesized compound. While specific computational NMR predictions for this compound are not published, this methodology is routinely applied to a wide array of organic molecules, providing results that are often in good agreement with experimental values. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Understanding the step-by-step process of a chemical reaction is fundamental to organic chemistry. Computational methods can elucidate reaction mechanisms by mapping the entire reaction pathway, including the identification of transition states and intermediates. This provides a level of detail that is often difficult to obtain through experimental means alone.

Strategic Applications of 5 Bromo 2,3 Dimethoxybenzonitrile As a Building Block

Role in Pharmaceutical Intermediate Synthesis

The structural features of 5-Bromo-2,3-dimethoxybenzonitrile make it a crucial intermediate in the pharmaceutical industry. Its ability to participate in various coupling and substitution reactions allows for the efficient synthesis of a wide range of biologically active molecules. chemimpex.comchemimpex.com

Precursors to Biologically Active Molecules

This compound serves as a key precursor in the synthesis of numerous biologically active molecules. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification. These transformations are instrumental in creating novel compounds with potential therapeutic applications. chemimpex.comchemimpex.com

One notable application is in the synthesis of precursors for potent and selective dopamine (B1211576) D2 receptor antagonists. For instance, it is a key starting material in the synthesis of (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, also known as isoremoxipride. This compound, in turn, is a precursor to [¹²⁵I]- and [¹²³I]Epidepride, which are valuable radioligands for studying dopamine D2 receptors in the brain. orientjchem.orgnih.gov The synthesis involves the hydrolysis of the nitrile group to a benzamide, a critical step facilitated by the unique reactivity of the starting material.

Synthesis of Heterocyclic Compounds (e.g., benzimidazoles, benzothiazoles, benzoxazoles)

The nitrile functionality of this compound is a key reactive handle for the synthesis of various heterocyclic compounds. While direct reaction schemes starting from this specific benzonitrile (B105546) are not extensively detailed in readily available literature, general synthetic routes for benzimidazoles, benzothiazoles, and benzoxazoles often involve the condensation of substituted benzonitriles with appropriate ortho-substituted anilines.

For example, the synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols with nitriles. mdpi.com This reaction typically involves the formation of an imine intermediate followed by cyclization. mdpi.com The reactivity of the nitrile group in this compound makes it a suitable candidate for such transformations, allowing for the introduction of the substituted phenyl moiety into the benzothiazole (B30560) core.

Similarly, benzimidazoles can be synthesized through the reaction of o-phenylenediamines with nitriles, often catalyzed by acids or metal catalysts. The nitrile group of this compound can act as an electrophile in this condensation reaction, leading to the formation of a benzimidazole (B57391) ring fused with the bromo-dimethoxy-phenyl group.

The synthesis of benzoxazoles can also be envisioned through the reaction of 2-aminophenols with benzonitriles. This reaction would proceed through a similar mechanism of initial condensation followed by intramolecular cyclization to form the benzoxazole (B165842) ring system. The use of this compound in these reactions would yield benzoxazoles bearing the 5-bromo-2,3-dimethoxyphenyl substituent at the 2-position.

These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Development of Intermediates for Drugs Targeting Neurological Disorders

This compound is a key intermediate in the development of drugs aimed at treating neurological disorders. chemimpex.comchemimpex.com Its utility is highlighted in the synthesis of selective dopamine D2 receptor antagonists. orientjchem.org Dopamine receptors are implicated in various neurological and psychiatric conditions, and compounds that can selectively modulate their activity are of great therapeutic interest. The synthesis of isoremoxipride and its derivatives from this compound underscores the importance of this building block in creating molecules with high affinity and selectivity for specific neurotransmitter receptors. orientjchem.orgnih.gov

Utility in Agrochemical Development

The application of this compound extends to the field of agrochemical research, where it serves as a building block for the development of new pesticides and herbicides. chemimpex.comchemimpex.com The unique combination of functional groups on the aromatic ring can be exploited to create molecules with specific biological activities against pests and weeds. The bromo and nitrile functionalities, in particular, are common features in many agrochemical compounds, contributing to their efficacy and mode of action. While specific commercial agrochemicals derived directly from this compound are not widely documented, its potential as a scaffold for creating novel active ingredients is recognized within the chemical industry.

Contributions to Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound is a valuable intermediate for producing complex organic molecules. chemimpex.comchemimpex.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. The reactivity of the bromine atom in nucleophilic substitution and cross-coupling reactions, combined with the versatility of the nitrile group, allows for the construction of a wide array of intricate molecular structures. chemimpex.com Benzonitrile derivatives, in general, are used in the synthesis of fragrances, cosmetics, and other specialty chemicals. orientjchem.org

Applications in Materials Science for Advanced Materials

The utility of this compound also extends to materials science, where it can be used in the development of advanced materials such as polymers and coatings. chemimpex.com The incorporation of this substituted benzonitrile unit into polymer chains can enhance properties like durability and resistance to environmental factors. chemimpex.com Furthermore, the electronic properties of the molecule, arising from the combination of electron-donating and electron-withdrawing groups, make it a potential precursor for the synthesis of organic electronic materials. For instance, benzonitrile-containing compounds have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. orientjchem.org While specific applications in high-performance materials are still an area of active research, the unique electronic and structural characteristics of this compound suggest its potential as a building block for functional organic materials, including those used in organic light-emitting diodes (OLEDs). beilstein-journals.org

Precursors for Nonlinear Optical Materials

This compound serves as a promising precursor for the development of nonlinear optical (NLO) materials. NLO materials are crucial for a variety of applications in photonics and optoelectronics, including frequency modulation, optical switching, and data storage. orientjchem.org The potential of a molecule to exhibit NLO properties is often evaluated by its hyperpolarizability, a measure of the nonlinear response of a molecule to an external electric field.

While direct experimental studies on the NLO properties of this compound are not extensively documented in publicly available research, theoretical studies on closely related compounds, such as 5-Bromo-2-methoxybenzonitrile (B137507) (5B2MOBN), provide significant insights. orientjchem.org Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO characteristics of such molecules. orientjchem.org

For 5B2MOBN, the presence of electron-donating (methoxy) and electron-withdrawing (cyano and bromo) groups on the benzene (B151609) ring is crucial for creating the necessary intramolecular charge transfer that can lead to a high hyperpolarizability. orientjchem.org The nitrile (C≡N) group, in particular, is a well-known electron acceptor that contributes to the NLO response in aromatic compounds. orientjchem.org The calculated hyperpolarizability of 5B2MOBN suggests its potential as an NLO material. orientjchem.org

Given the structural similarity, it can be inferred that this compound, with an additional electron-donating methoxy (B1213986) group compared to 5B2MOBN, would also exhibit significant NLO properties. The presence of a second methoxy group could further enhance the electron-donating capacity of the aromatic ring, potentially leading to an even larger hyperpolarizability. The general principle in designing second-order NLO materials involves creating a π-conjugated system with strong electron donor and acceptor groups to maximize the charge asymmetry. nih.gov

The strategic placement of the bromo, dimethoxy, and nitrile groups on the benzene ring of this compound makes it an ideal candidate for further modification to fine-tune its NLO properties, as will be discussed in the following sections.

Design and Synthesis of Analogs and Derivatives of this compound

The versatility of this compound as a chemical intermediate stems from the reactivity of its functional groups, particularly the bromine atom. chemimpex.com This allows for the design and synthesis of a wide array of analogs and derivatives with tailored properties.

Modifications for Tailored Reactivity

The bromine atom on the aromatic ring of this compound is a key handle for introducing molecular diversity. It can be readily functionalized through various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for modifying aryl bromides is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. researchgate.net By employing different arylboronic acids, a wide range of biaryl structures can be synthesized from this compound. This allows for the extension of the π-conjugated system, which is a critical factor in tuning the optical and electronic properties of the molecule. For instance, coupling with electron-rich or electron-poor arylboronic acids can systematically alter the intramolecular charge transfer characteristics.

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions for Modifying Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst/Base | Product | Application Context |

| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd(dppf)Cl2 / Ag2CO3 | 5-Phenyl-1,2,3-triazine | Synthesis of N-heterocycles uzh.chresearchgate.net |

| Bromo-furocoumarin | Various arylboronic acids | Pd(PPh3)4 / Na2CO3 | Biaryl-furocoumarins | Antimicrobial agents mdpi.com |

| 3-Bromoanisole | Phenylboronic acid | Immobilized Pd catalyst / K2CO3 | 3-Methoxybiphenyl | Green chemistry mdpi.com |

This table provides examples of Suzuki-Miyaura reactions on various bromo-substituted aromatic compounds to illustrate the versatility of this reaction for creating diverse molecular architectures.

Another important modification pathway is nucleophilic aromatic substitution (SNAr) . While the bromine atom itself is not a typical leaving group for SNAr unless the ring is highly activated by electron-withdrawing groups, the nitrile group can activate the ring towards such reactions under certain conditions. More commonly, the bromine can be replaced by various nucleophiles through transition-metal-catalyzed processes, such as the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities.

The ability to perform these and other reactions, such as Sonogashira coupling (with terminal alkynes) or Stille coupling (with organostannanes), provides a rich toolbox for chemists to design and synthesize derivatives of this compound with precisely controlled structures and functionalities, thereby tailoring their reactivity for specific applications in medicinal chemistry and materials science. chemimpex.commdpi.com

Exploring Structure-Property Relationships through Derivatization

The synthesis of a library of analogs and derivatives of this compound is crucial for establishing clear structure-property relationships (SPRs) . By systematically altering the substituents on the aromatic ring and studying the resulting changes in physical, chemical, and biological properties, researchers can gain a deeper understanding of how molecular structure dictates function.

For NLO applications, derivatization via Suzuki-Miyaura coupling, as mentioned earlier, can be used to explore the effect of extending the π-conjugation length on the hyperpolarizability. It is generally observed that increasing the conjugation length and enhancing the push-pull character of a molecule (by introducing stronger electron-donating or -withdrawing groups) can lead to a significant enhancement of the NLO response. rsc.org

The introduction of different functional groups can also modulate other key properties:

Solubility and Morphology: The nature of the substituents significantly impacts the intermolecular forces, which in turn affects the solubility of the compound in different solvents and its solid-state packing (morphology). These are critical parameters for the processability of materials and for the performance of solid-state devices.

Biological Activity: In the context of medicinal chemistry, where benzonitrile derivatives are often explored, modifications to the core structure can drastically affect the binding affinity to biological targets, as well as pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). chemimpex.comnih.gov

Table 2: Impact of Substituents on the Properties of Aromatic Compounds

| Parent Compound | Substituent Modification | Observed Change in Property | Reference Context |

| Benzothiazole | Addition of -NO2 group | Lowered HOMO/LUMO energies, reduced energy gap | Tuning electronic and charge transport properties mdpi.com |

| Thioxanthone | Varied electron-donating groups | Altered charge transport (bipolar vs. hole-transporting), different electroluminescence colors | Development of OLEDs ktu.edu |

| Naphthalene Bisimides | Introduction of alkylthienyl group | Shift in reduction potential, lowered HOMO-LUMO gap | Candidates for n-channel field-effect transistors researchgate.net |

| Aniline | Addition of -OCH3, -CH3 (electron-releasing) | Increased basic strength | Structure-basicity relationship of amines |

| Aniline | Addition of -NO2, -COOH (electron-withdrawing) | Decreased basic strength | Structure-basicity relationship of amines |

This table illustrates how modifying substituents on different aromatic cores can systematically tune their electronic and photophysical properties, providing a basis for understanding the potential effects of derivatization on this compound.

Future Directions and Emerging Research Avenues for 5 Bromo 2,3 Dimethoxybenzonitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry is a driving force in modern organic synthesis. Future research will likely focus on developing more sustainable and efficient methods for producing 5-Bromo-2,3-dimethoxybenzonitrile, moving away from traditional routes that may involve harsh reagents or generate significant waste.

Key areas of development include:

Catalytic Bromination: Investigating selective, late-stage C-H bromination of a 2,3-dimethoxybenzonitrile (B1346029) precursor using advanced catalytic systems. This approach would improve atom economy by avoiding the need for directing groups that are later removed.

Greener Reagents: Exploring the use of milder and safer brominating agents. For instance, methods using N-bromosuccinimide (NBS) with a catalyst or enzymatic bromination could replace harsher elemental bromine. Similarly, the use of greener oxidizing systems, such as those involving H2O2, for certain transformations could be explored. rsc.org

Improved Cyanation Methods: Developing catalytic cyanation reactions that avoid the use of highly toxic cyanide salts. Palladium- or copper-catalyzed cyanation using less toxic cyanide sources like potassium hexacyanoferrate(II) represents a promising direction.

These advancements aim to reduce the environmental impact of the synthesis, lower costs, and enhance safety, making the compound more accessible for large-scale applications.

Exploration of Underutilized Reactivity Pathways

While this compound is primarily used for its capacity to undergo nucleophilic substitution and cross-coupling reactions at the bromine-substituted position, its full reactive potential remains to be unlocked. chemimpex.comchemimpex.com Future research will delve into the less-explored reactivity of its other functional groups.

Emerging research could focus on:

Nitrile Group Transformations: Moving beyond simple hydrolysis or reduction, the nitrile group could be employed in cycloaddition reactions to form various five-membered heterocycles like tetrazoles, which are valuable in medicinal chemistry.

Directed C-H Functionalization: The existing methoxy (B1213986) and bromo substituents can be used as directing groups to functionalize the sole remaining C-H bond on the aromatic ring (at position 6). This would provide a direct route to highly substituted benzene (B151609) derivatives that are otherwise difficult to synthesize.

Metal-Catalyzed and Photoredox Reactions: The bromine atom makes the compound an ideal candidate for a wide range of modern synthetic reactions. Exploring its participation in photoredox-catalyzed reactions could open up novel pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.

By exploring these pathways, chemists can significantly expand the synthetic utility of this compound, enabling the creation of novel molecular architectures.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing chemical production by offering superior control, safety, and scalability compared to traditional batch processes. nih.gov The integration of this compound synthesis and derivatization into these systems is a logical next step.

A hypothetical multi-step flow process could be designed for synthesizing derivatives of this compound. Such a system would offer several advantages:

Enhanced Safety: Handling potentially hazardous reagents, such as those used in bromination or cyanation, is safer in the small, contained volumes of a flow reactor. uc.pt

Improved Efficiency and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry) and efficient mixing in flow reactors often leads to higher yields and fewer byproducts. nih.gov In-line purification modules can be incorporated to remove impurities or excess reagents, delivering a clean product stream. durham.ac.uk

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. uc.pt

This approach would enable the rapid and efficient production of libraries of compounds for screening purposes and streamline the manufacturing of target molecules. nih.govbeilstein-journals.org

Advanced Applications in Medicinal and Agrochemical Discovery through Rational Design

The structural features of this compound make it an attractive scaffold for rational drug and agrochemical design. chemimpex.com Rational design relies on understanding the three-dimensional structure of a biological target to create molecules that bind to it with high affinity and selectivity. ub.edunih.gov

Medicinal Chemistry: The compound's functional groups can participate in key molecular interactions. The bromine atom can form halogen bonds, the methoxy groups can act as hydrogen bond acceptors, and the nitrile group is a common pharmacophore or can be a bioisosteric replacement for other functional groups. These features make it a valuable starting point for designing inhibitors of enzymes like kinases or for targeting protein-protein interactions. nih.gov For example, isatin-based structures have been successfully developed as VEGFR-2 inhibitors for cancer therapy, an approach that could be adapted using derivatives of this compound. nih.gov

Agrochemical Discovery: Many successful herbicides and fungicides are based on halogenated aromatic scaffolds. For instance, certain bromo-substituted phenylamides have been shown to inhibit photosynthesis in plants. researchgate.net The this compound core could be incorporated into novel designs for pesticides, leveraging its unique substitution pattern to achieve high efficacy and selectivity.

The ability to systematically modify the compound through the reactivity pathways mentioned above allows for fine-tuning of its properties to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating research. Future studies on this compound will increasingly rely on this integrated approach.

Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's properties before a single experiment is run. nih.gov For related molecules, DFT has been used to:

Predict Molecular Structure and Stability: Calculations can determine the optimal three-dimensional geometry, bond lengths, and angles. orientjchem.orgresearchgate.net

Analyze Electronic Properties: Mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov Analysis of Frontier Molecular Orbitals (HOMO-LUMO) helps in understanding the molecule's reactivity and electronic transitions. nih.gov

Simulate Spectra: Theoretical IR, Raman, and UV-visible spectra can be calculated to aid in the interpretation of experimental data. orientjchem.org

Guide Reaction Design: Computational modeling can be used to explore reaction mechanisms, evaluate transition states, and predict the feasibility of new synthetic pathways.

By combining these in silico predictions with targeted laboratory experiments, researchers can save time and resources, focusing on the most promising synthetic routes and applications. This synergistic approach ensures that the future exploration of this compound is both efficient and innovative.

Data Table for this compound

| Property | Value |

| CAS Number | 164670-73-9 |

| Molecular Formula | C₉H₈BrNO₂ |

| InChI Key | NSLPEHVFBDYXDV-UHFFFAOYSA-N |

| SMILES String | Brc1cc(c(c(c1)C#N)OC)OC |

| Form | Solid |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2,3-dimethoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Bromination : Introduce bromine at the 5-position of a dimethoxybenzonitrile precursor using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Methoxy Group Installation : Methoxylation at the 2- and 3-positions via nucleophilic substitution or Ullmann coupling, using Cu catalysts and methylating agents like methyl iodide.

Key factors affecting yield include temperature control (excessive heat may lead to dehalogenation) and stoichiometric ratios of brominating agents to avoid over-substitution . Purity validation requires HPLC or GC-MS to confirm >95% purity, as supplier data may lack analytical verification .

Q. How can researchers confirm the identity and purity of this compound without relying on supplier certifications?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrile carbon at ~115 ppm).

- IR Spectroscopy : Confirm nitrile group (C≡N stretch ~2230 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹), referencing spectral libraries for brominated analogs .

- HPLC/GC-MS : Quantify purity using a C18 column (acetonitrile/water mobile phase) or GC with flame ionization detection. Cross-check retention times against known standards .

Q. What functional group reactivity should be considered when designing reactions with this compound?

Methodological Answer: The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides. Methoxy groups are electron-donating, directing electrophilic substitution to the para position relative to the nitrile. The bromine atom can undergo Suzuki-Miyaura coupling with aryl boronic acids or nucleophilic displacement with amines. For example, coupling with 4-methoxyphenylboronic acid (CAS 334019-14-6) under Pd catalysis enables derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities or isomerization. Systematic steps include:

- Repeat Analysis : Use multiple techniques (e.g., 2D NMR for unambiguous assignment of overlapping signals).

- Controlled Degradation Studies : Expose the compound to heat/light to identify degradation byproducts.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra for structural confirmation .

For instance, conflicting melting points in brominated analogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol, mp 108–110°C ) may indicate polymorphic forms requiring differential scanning calorimetry (DSC) analysis.

Q. What strategies optimize regioselective modifications of this compound for SAR studies?

Methodological Answer: Leverage directing effects and protecting groups:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions ortho to methoxy groups, enabling selective functionalization.

- Protection/Deprotection : Temporarily convert nitrile to an amide to block reactivity during methoxy group modification.

- Cross-Coupling : Prioritize Suzuki-Miyaura reactions at the bromine site, as seen in analogs like 5-Bromo-2-methylbenzonitrile (CAS 156001-51-3 ).

Q. How do steric and electronic effects influence the catalytic efficiency of this compound in transition-metal-catalyzed reactions?

Methodological Answer:

- Steric Effects : The 2,3-dimethoxy groups create steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., XPhos) to mitigate this.

- Electronic Effects : Electron-withdrawing nitrile and bromine groups reduce electron density at the aryl ring, favoring oxidative addition but disfavoring nucleophilic attack. Adjust catalyst loading (e.g., 2–5 mol% Pd) and reaction time based on kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.